molecular formula C7H15NO2S B107502 2-(Boc-amino)ethanethiol CAS No. 67385-09-5

2-(Boc-amino)ethanethiol

Cat. No. B107502
CAS RN: 67385-09-5
M. Wt: 177.27 g/mol
InChI Key: GSJJCZSHYJNRPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the protection of amino groups using Boc groups. For example, the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters is described, which involves the protection of nucleobase moieties with bis-N-Boc groups . Similarly, the asymmetric syntheses of various N-Boc-protected amino sugar derivatives from sorbic acid are reported, showcasing the utility of Boc groups in the protection of amino functionalities during complex synthetic routes .

Molecular Structure Analysis

The molecular structure of 2-(Boc-amino)ethanethiol would consist of an ethanethiol backbone with an amino group protected by a Boc group. The papers do not directly discuss the molecular structure of this compound, but the structure of related Boc-protected compounds can be inferred. For instance, the crystal structure of a novel synthetic amino acid-like zwitterion is reported, which could provide insights into the conformational preferences of Boc-protected amino acids .

Chemical Reactions Analysis

Boc-protected amino groups are typically involved in peptide bond formation reactions. The papers describe various chemical reactions involving Boc-protected amino acids, such as the Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers using Fmoc/bis-N-Boc-protected monomers . Additionally, the synthesis of thiolato-bridged trinuclear heterometal complexes with 2-[(3-aminopropyl)amino]ethanethiol is discussed, which, while not directly related to Boc-aminoethanethiol, demonstrates the reactivity of thiol-containing amino compounds in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Boc-amino)ethanethiol are not explicitly discussed in the papers. However, the general properties of Boc-protected amino acids can be deduced. They are typically stable under acidic conditions and can be deprotected under mild acidic conditions without affecting other functional groups. The stability of these compounds as hydrochloride salts is also mentioned, which is relevant for the storage and handling of Boc-protected amino acids . The papers also discuss the properties of related compounds, such as the spectral and magnetic properties of thiolato-bridged heterometal complexes , and the conformational preferences of novel amino acids for bioorthogonal reactions .

Scientific Research Applications

1. Synthesis and Functionalization of Polymers

  • 2-(Boc-amino)ethanethiol has been utilized in the preparation of functional polyesters containing amino groups. These polyesters are synthesized using thiol–ene click chemistry, where alkene-functional poly(e-caprolactone)s react with 2-(Boc-amino)ethanethiol, leading to polyesters bearing protected amino groups. These are further processed to create cationic and water-soluble polyesters after cleavage of the Boc protecting group (Darcos, Antoniacomi, Paniagua, & Coudane, 2012).

2. Surface Functionalization and Film Development

  • The compound is used in developing functional films derived from unsaturated macrolactone globalide. Thiol–ene chemistry is employed for cross-linking and surface functionalization of the film. 2-(Boc-amino)ethanethiol is grafted onto the surface and subsequently deprotected, allowing further conjugation with other molecules, demonstrating its role in creating renewable and degradable material platforms for advanced applications (Ates & Heise, 2014).

3. Synthesis of N-t-Butoxycarbonyl Derivatives

  • 2-(Boc-amino)ethanethiol is involved in the synthesis of N-t-butoxycarbonyl (t-BOC) derivatives from di-t-butyl dicarbonate or di-t-butyl dithiol dicarbonates and amino acids. This process showcases its role in selective blocking and deblocking of amino or other groups, a crucial step in the synthesis of various biochemical compounds (Tarbell, Yamamoto, & Pope, 1972).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-(Boc-amino)ethanethiol is a cross-linking reagent that can be utilized in various organic syntheses . It is used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions . Additionally, it participates in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) . Therefore, it has potential applications in the field of polymer chemistry and materials science.

properties

IUPAC Name

tert-butyl N-(2-sulfanylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJJCZSHYJNRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986668
Record name tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)ethanethiol

CAS RN

67385-09-5
Record name N-(tert-Butoxycarbonyl)-2-aminoethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Boc-amino)ethanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of bis N-(t-butyloxycarbonyl)-cystamine (77.37 g, 0.220 mole) from Example 1, in 1 L of ethanol was treated with NaBH4 (32.5 g, 0.859 mmole). Vigorous gas evolution ensued and subsided in 40 minutes. The reaction was stirred for an additional half hour and was poured into 2.5 L of a cold dilute solution of citric acid (pH 6). The mixture was then extracted with 3×1 L of chloroform. The combined organic extracts were dried with MgSO4 and the solvents were removed under reduced pressure. The resulting residue was distilled (66°-73° C. 0.25 torr) to obtain the product (41.5 g, 53% yield).
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53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
V Darcos, S Antoniacomi, C Paniagua… - Polymer Chemistry, 2012 - pubs.rsc.org
A straightforward approach based on thiol–ene click chemistry was used to prepare novel functional polyesters containing amino groups. First, a series of well-defined alkene-functional …
Number of citations: 48 pubs.rsc.org
DJ Darensbourg, Y Wang - Polymer Chemistry, 2015 - pubs.rsc.org
Terpolymerization reactions of epoxides bearing vinyl groups, propylene oxide and carbon dioxide catalyzed by binary and bifunctional (salen)Co(III) complexes have provided …
Number of citations: 51 pubs.rsc.org
Z Ates, A Heise - Polymer Chemistry, 2014 - pubs.rsc.org
Macrolactones are naturally occurring materials, which can be polymerized into polymers with interesting properties. Here the possibility of synthesizing functional films derived from the …
Number of citations: 34 pubs.rsc.org
H Feng, M Dolejsi, N Zhu, PJ Griffin… - Advanced Functional …, 2022 - Wiley Online Library
In developing block copolymers (BCPs) for nanolithography, the preferred materials and processes are BCPs that can be thermally annealed with a free surface to yield perpendicularly …
Number of citations: 2 onlinelibrary.wiley.com
S Masuda, S Takano, S Yamazoe, T Tsukuda - Nanoscale, 2022 - pubs.rsc.org
Synthesis of an atomically precise Au25 cluster catalyst was attempted by long-term, low-temperature aging of Au25(BaET)18 (BaET-H = 2-(Boc-amino)ethanethiol) on various double …
Number of citations: 8 pubs.rsc.org
J Chen, Z Guo, Z Jiao, L Lin, C Xu… - ACS applied materials …, 2020 - ACS Publications
Recently, pH-sensitive polymers have received extensive attention in tumor therapy. However, the rapid response to pH changes is the key to achieving efficient treatment. Here, a novel …
Number of citations: 21 pubs.acs.org
A Anastasaki, J Willenbacher, C Fleischmann… - Polymer …, 2017 - pubs.rsc.org
The versatile and high yielding functionalization of polymer end groups is a critical tool for controlling material properties and/or for successful post polymerization reactions. In this report…
Number of citations: 70 pubs.rsc.org
K Gavriel, D van Doeselaar, D Geers, K Neumann - 2023 - chemrxiv.org
The late-stage functionalization and diversification of complex structures including biomolecules is often achieved with the help of click chemistry. Besides employing irreversible click-…
Number of citations: 0 chemrxiv.org
FCS de Oliveira, RJFC do Amaral… - … Research Part A, 2022 - Wiley Online Library
Poly(globalide) (PGl), an aliphatic polyester derived from unsaturated macrocylic lactone, can be cross‐linked during electrospinning and drug‐loaded for regenerative medicine …
Number of citations: 6 onlinelibrary.wiley.com
G Storti, R Jauhola-Straight, JR Hannigan… - …, 2023 - ACS Publications
Hybrid molecular brushes (HMBs), or bottlebrush polymers, are polymeric constructs containing a linear polymeric backbone and polymeric side chains with different chemical …
Number of citations: 1 pubs.acs.org

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